molecular formula C9H18BrN B14733682 N,N,2-Trimethyl-N-(prop-2-en-1-yl)prop-2-en-1-aminium bromide CAS No. 6982-67-8

N,N,2-Trimethyl-N-(prop-2-en-1-yl)prop-2-en-1-aminium bromide

Cat. No.: B14733682
CAS No.: 6982-67-8
M. Wt: 220.15 g/mol
InChI Key: FUFHVQIHCOABQA-UHFFFAOYSA-M
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Description

N,N,2-Trimethyl-N-(prop-2-en-1-yl)prop-2-en-1-aminium bromide is a chemical compound with the molecular formula C9H18BrN. It is known for its applications in various chemical reactions and industrial processes. This compound is characterized by its unique structure, which includes a bromide ion and a quaternary ammonium group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,2-Trimethyl-N-(prop-2-en-1-yl)prop-2-en-1-aminium bromide typically involves the reaction of N,N-dimethylallylamine with an alkylating agent such as allyl bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

N,N-dimethylallylamine+allyl bromideN,N,2-Trimethyl-N-(prop-2-en-1-yl)prop-2-en-1-aminium bromide\text{N,N-dimethylallylamine} + \text{allyl bromide} \rightarrow \text{this compound} N,N-dimethylallylamine+allyl bromide→N,N,2-Trimethyl-N-(prop-2-en-1-yl)prop-2-en-1-aminium bromide

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

N,N,2-Trimethyl-N-(prop-2-en-1-yl)prop-2-en-1-aminium bromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromide ion can be substituted with other nucleophiles.

    Addition Reactions: The double bonds in the compound can participate in addition reactions with electrophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as hydroxide ions or amines.

    Addition: Electrophiles such as halogens or hydrogen halides are used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with hydroxide ions can yield alcohols, while addition reactions with halogens can produce halogenated compounds.

Scientific Research Applications

N,N,2-Trimethyl-N-(prop-2-en-1-yl)prop-2-en-1-aminium bromide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N,2-Trimethyl-N-(prop-2-en-1-yl)prop-2-en-1-aminium bromide involves its interaction with molecular targets through its quaternary ammonium group and double bonds. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. It can also form complexes with various substrates, facilitating chemical transformations.

Comparison with Similar Compounds

Similar Compounds

  • N,N,2-Trimethyl-1-propenylamine
  • N,N-Dimethylallylamine
  • N,N,2-Trimethyl-1-propenyl chloride

Uniqueness

N,N,2-Trimethyl-N-(prop-2-en-1-yl)prop-2-en-1-aminium bromide is unique due to its combination of a quaternary ammonium group and multiple double bonds. This structure imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications.

Properties

CAS No.

6982-67-8

Molecular Formula

C9H18BrN

Molecular Weight

220.15 g/mol

IUPAC Name

dimethyl-(2-methylprop-2-enyl)-prop-2-enylazanium;bromide

InChI

InChI=1S/C9H18N.BrH/c1-6-7-10(4,5)8-9(2)3;/h6H,1-2,7-8H2,3-5H3;1H/q+1;/p-1

InChI Key

FUFHVQIHCOABQA-UHFFFAOYSA-M

Canonical SMILES

CC(=C)C[N+](C)(C)CC=C.[Br-]

Origin of Product

United States

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